Cas no 1620166-11-1 (Phosphine, 1,1'-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]-)

Phosphine, 1,1'-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]- structure
1620166-11-1 structure
Nome del prodotto:Phosphine, 1,1'-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]-
Numero CAS:1620166-11-1
MF:C62H92O4P2Si8
MW:1188.02302646637
CID:5249839
PubChem ID:102338305

Phosphine, 1,1'-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphine, 1,1'-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]-
    • (S)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
    • 1770854-55-1
    • (R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
    • 1620166-11-1
    • 1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
    • Inchi: 1S/C62H92O4P2Si8/c1-69(2,3)47-29-43(30-48(37-47)70(4,5)6)67(44-31-49(71(7,8)9)38-50(32-44)72(10,11)12)57-27-25-55-61(65-41-63-55)59(57)60-58(28-26-56-62(60)66-42-64-56)68(45-33-51(73(13,14)15)39-52(34-45)74(16,17)18)46-35-53(75(19,20)21)40-54(36-46)76(22,23)24/h25-40H,41-42H2,1-24H3
    • Chiave InChI: AATLWSANZQCNAX-UHFFFAOYSA-N
    • Sorrisi: P(C1=CC=C2C(=C1C1=C3C(=CC=C1P(C1C=C(C=C(C=1)[Si](C)(C)C)[Si](C)(C)C)C1C=C(C=C(C=1)[Si](C)(C)C)[Si](C)(C)C)OCO3)OCO2)(C1C=C(C=C(C=1)[Si](C)(C)C)[Si](C)(C)C)C1C=C(C=C(C=1)[Si](C)(C)C)[Si](C)(C)C

Proprietà calcolate

  • Massa esatta: 1186.46249768g/mol
  • Massa monoisotopica: 1186.46249768g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 76
  • Conta legami ruotabili: 15
  • Complessità: 1600
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 36.9Ų

Proprietà sperimentali

  • Punto di ebollizione: 837.5±65.0 °C(Predicted)

Phosphine, 1,1'-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A1465130-250mg
1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
1620166-11-1 98%
250mg
$301.0 2023-06-23
Ambeed
A1465130-1g
1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
1620166-11-1 98%
1g
$725.0 2025-02-20
Ambeed
A1465130-50mg
1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
1620166-11-1 98%
50mg
$135.0 2023-06-23
Ambeed
A1465130-100mg
1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
1620166-11-1 98%
100mg
$202.0 2023-06-23
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1620166-11-1)Phosphine, 1,1'-[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]-
A1001897
Purezza:99%
Quantità:1g
Prezzo ($):652.0